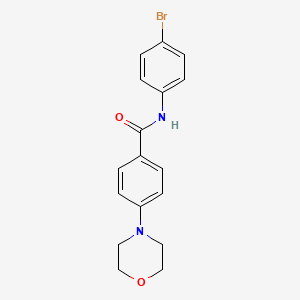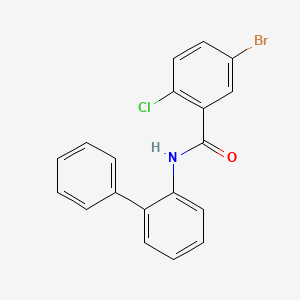
N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
説明
N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as CTB, is a small molecule compound that has gained attention in scientific research for its potential applications in various fields. CTB is a benzothiazole derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in cells and organisms. In cancer cells, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been shown to enhance the release of neurotransmitters, leading to improved synaptic transmission and neuronal function. In animal models, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been shown to have anti-inflammatory and analgesic effects, indicating its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
One advantage of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its high yield synthesis method, which allows for large quantities of the compound to be produced for research purposes. N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments. N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One direction is the investigation of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases. Another direction is the development of novel materials based on N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide for applications in electronics and photonics. Additionally, the use of N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide as a fluorescent probe for the detection of heavy metal ions in water could be further explored. Finally, the development of more efficient synthesis methods for N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide could lead to improved scalability and cost-effectiveness for its use in research and industry.
科学的研究の応用
N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been used as a building block for the synthesis of novel materials with interesting electronic and optical properties. In environmental science, N-(5-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been studied for its potential application as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-3-4-9-8(6-7)14-12(18-9)15-11(16)10-2-1-5-17-10/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQAXDKGJTWICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4849123.png)




![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)

![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)


